molecular formula C32H35N5O11S B565599 N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester CAS No. 1246815-65-5

N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester

Cat. No. B565599
CAS RN: 1246815-65-5
M. Wt: 703.753
InChI Key: PJGGEFUAFDAJJT-CJQVKMEYSA-N
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Description

“N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester” is a labelled analogue of N-4-Nitrobenzyloxycarbonyl Meropenem 4-Nitrobenzyl Ester, which is a derivative of Meropenem . It has a molecular formula of C32H29D6N5O11S and a molecular weight of 703.75 .


Molecular Structure Analysis

The molecular structure of “N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester” is complex, with multiple functional groups. The InChI string representation of its structure is provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester” such as density, melting point, and boiling point are not available in the retrieved data .

Scientific Research Applications

Chemoselective Cleavage

  • N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester can be chemoselectively cleaved, as studied in compounds like p-nitrobenzyl esters. This process effectively releases parent carboxylic acids and amines while preserving other sensitive groups in the molecule (Kumagai et al., 1993).

Synthesis of Sidechains

  • This compound plays a crucial role in the synthesis of sidechains for antibiotics like Meropenem. Its synthesis process, involving steps like hydroxyproline as the starting material, provides a scientific and theoretical basis for industrial production (Lin Qi, 2013).

Application in Peptide Synthesis

  • It finds application in peptide synthesis, especially in the preparation of N-[2-(Fmoc)aminoethyl]glycine esters, which are used in the synthesis of peptide nucleic acid monomers (Wojciechowski & Hudson, 2008).

Photodegradable Epoxy Networks

  • The compound's derivatives, like o-nitrobenzyl ester, are used in designing photocurable epoxy networks that respond to UV irradiation, allowing spatially controlled bond cleavage (Radl et al., 2017).

Photolabile Protection in Oligonucleotide Synthesis

  • Its photolabile groups are utilized for protecting exocyclic amino functions in nucleosides and O6/N-1 lactam, proving valuable for oligonucleotide synthesis (Misra et al., 2002).

Polymer and Materials Science

  • o-Nitrobenzyl derivatives, like those in N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester, are significantly used in polymer and materials science for their photolabile properties, enabling the alteration of polymer properties through irradiation (Zhao et al., 2012).

properties

CAS RN

1246815-65-5

Product Name

N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester

Molecular Formula

C32H35N5O11S

Molecular Weight

703.753

IUPAC Name

(4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1/i3D3,4D3

InChI Key

PJGGEFUAFDAJJT-CJQVKMEYSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O

synonyms

(4R,5S,6S)-3-[[(3S,5S)-5-[(Dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid-d6 (4-Nitrophenyl)methyl Ester;  p-Nitrobenzyl (4R,5S,6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester
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